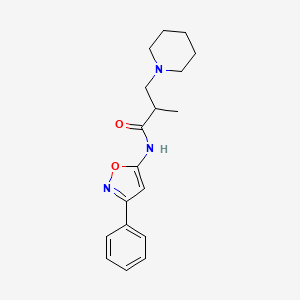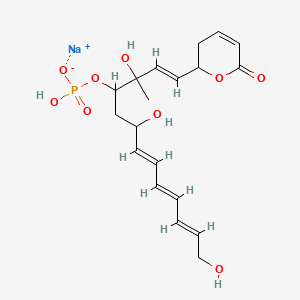
alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperidinepropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-isoxazolyl)- is a complex organic compound with a unique structure that includes a piperidine ring, an isoxazole ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-isoxazolyl)- typically involves multi-step organic reactions. The process begins with the formation of the isoxazole ring, followed by the introduction of the phenyl group. The piperidine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the propanamide group under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often employs advanced techniques such as continuous flow synthesis and high-throughput screening to optimize yield and purity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-isoxazolyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed:
Aplicaciones Científicas De Investigación
1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-isoxazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-4-isoxazolyl)-
- 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-6-isoxazolyl)-
- 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-pyrazolyl)-
Uniqueness: 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-isoxazolyl)- stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its specific arrangement of rings and functional groups makes it particularly versatile for various applications, setting it apart from similar compounds.
Propiedades
Número CAS |
86683-56-9 |
|---|---|
Fórmula molecular |
C18H23N3O2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C18H23N3O2/c1-14(13-21-10-6-3-7-11-21)18(22)19-17-12-16(20-23-17)15-8-4-2-5-9-15/h2,4-5,8-9,12,14H,3,6-7,10-11,13H2,1H3,(H,19,22) |
Clave InChI |
NXGYNBZXCSLVDW-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCCC1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)



![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)






